Bio-ams tfa

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

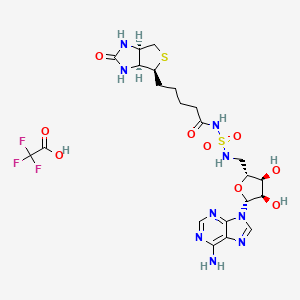

Bio-AMS TFA (5′-O-[N-(Biotinyl)sulfamoyl]adenosine trifluoroacetate) is a bisubstrate adenylation inhibitor targeting the biotin protein ligase (BPL) enzyme in Mycobacterium tuberculosis (Mtb). BPL catalyzes the ATP-dependent attachment of biotin to acetyl-CoA carboxylase, a critical enzyme in fatty acid biosynthesis. This compound mimics both biotin and ATP substrates, binding competitively to the BPL active site and disrupting biotinylation, thereby inhibiting bacterial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bio-AMS (TFA) is synthesized through a series of chemical reactions involving the use of trifluoroacetic acid. The synthesis typically involves the following steps:

Acidification: The initial step involves acidification with pure trifluoroacetic acid.

Neutralization: This is followed by neutralization using 2M TrisBase.

Digestion: The final step involves digestion to obtain the desired compound.

Industrial Production Methods

The industrial production of Bio-AMS (TFA) follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the compound. The use of trifluoroacetic acid in the production process ensures efficient extraction and purification of the compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Bio-ams TFA undergoes nucleophilic substitutions at its sulfamoyl and adenosine moieties. For example:

-

Sulfamoyl Reactivity : The sulfamoyl group participates in reactions with amines and thiols, forming stable adducts used in probing enzyme active sites.

-

Adenosine Modifications : The 2′-OH group of the adenosine core is alkylated with methyl, benzyl, or cyanomethyl groups to enhance binding affinity or stability .

Table 1: Reaction Yields for 2′-OH Alkylation

| Alkyl Group | Yield (%) | Conditions |

|---|---|---|

| Methyl | 72 | NaH, DMF, RT, 12 h |

| Benzyl | 65 | NaH, THF, 0°C, 6 h |

| Cyanomethyl | 58 | NaH, DCM, RT, 24 h |

Acyl Transfer Mechanisms

The acyl chain of this compound facilitates acyl transfer reactions critical for inhibiting bacterial fatty acid synthesis:

-

Enzyme Mimicry : It mimics the acyl-adenylate intermediate in biotin ligase (BirA), replacing the labile acyl-phosphate bond with a stable acyl-sulfamide linkage .

-

Stability Enhancement : This substitution prevents hydrolysis and cyclonucleoside formation, improving half-life under physiological conditions .

Table 2: Thermodynamic Binding Parameters for BirA Inhibition

| Compound | KD (nM) | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| Bio-AMS | 0.53 | -15.4 | -12.4 |

| 3-Deaza | 0.04 | -21.2 | -14.1 |

Enzyme Inhibition via Bisubstrate Activity

This compound competitively inhibits biotin protein ligase (BPL) by occupying both the ATP and biotin binding pockets:

-

Mechanism : The adenosine moiety binds the ATP site, while the biotinyl group occupies the biotin-binding region, achieving sub-nanomolar affinity .

-

Broad-Spectrum Activity : It exhibits MIC99 values of 0.16–0.625 μM against Mycobacterium tuberculosis, including multidrug-resistant strains .

Stability and Degradation Pathways

This compound’s stability is influenced by structural modifications and reaction conditions:

-

Cyclonucleoside Prevention : Replacing the 5′-oxygen with a nitrogen atom in the sulfamide group eliminates cyclonucleoside byproducts .

-

Degradation Under Acidic Conditions : Prolonged exposure to trifluoroacetic acid (TFA) during synthesis can lead to partial decomposition, necessitating controlled reaction times .

Table 3: Stability Comparison of this compound Derivatives

| Derivative | Half-Life (pH 7.4) | Key Modification |

|---|---|---|

| Bio-AMS | >72 h | Acyl-sulfamide linkage |

| Sulfonamide | >48 h | 5′-CH2 replacement |

| 3-Deaza | >96 h | N-3 atom deletion |

Environmental and Metabolic Degradation

While this compound itself is stable, its trifluoroacetyl group may release TFA under extreme conditions:

-

Thermal Degradation : Pyrolysis of fluoropolymers generates TFA as a byproduct .

-

Microbial Metabolism : TFA resists biodegradation, with atmospheric lifetimes exceeding 10 years due to low reactivity with OH radicals .

This compound’s versatility in chemical reactions—from enzyme inhibition to catalytic applications—underscores its value in biochemistry and drug discovery. Its engineered stability and high binding affinity make it a cornerstone for studying fatty acid metabolism and developing antimicrobial agents.

Scientific Research Applications

Antimicrobial Activity

Bio-AMS TFA as an Inhibitor of Mycobacterium tuberculosis

This compound has been shown to bind with high affinity to the biotin protein ligase of Mtb, exhibiting a binding affinity approximately 1700-fold greater than that of biotin itself. This strong interaction leads to effective inhibition of fatty acid biosynthesis, which is crucial for bacterial growth and survival. The minimum inhibitory concentration (MIC) values for Bio-AMS against various strains of Mtb range from 0.16 to 0.78 μM, indicating its potential as an effective treatment for multidrug-resistant tuberculosis (MDR-TB) .

| Strain Type | MIC (μM) | Comments |

|---|---|---|

| Wild-type Mtb | 0.31 - 0.78 | Effective against susceptible strains |

| MDR-TB | 0.16 - 0.625 | Effective against resistant strains |

| XDR-TB | 0.16 - 0.625 | Maintains efficacy against extreme resistance |

Structural Insights

Biochemical and Structural Studies

Recent studies have provided insights into the structural interactions between Bio-AMS and its target enzyme, Mycobacterium tuberculosis biotin protein ligase (MtBPL). The binding is primarily enthalpically driven, characterized by numerous hydrogen bonds and electrostatic interactions that stabilize the complex . These findings are critical for future drug design efforts aimed at enhancing the efficacy and specificity of inhibitors targeting similar pathways.

Broader Implications in Drug Development

Potential Applications Beyond Tuberculosis

While this compound has shown remarkable effectiveness against Mtb, its role as a biotin protein ligase inhibitor suggests potential applications in other bacterial infections where biotinylation processes are crucial. Research indicates that BPLs are present in many pathogenic organisms, which opens avenues for developing broad-spectrum antimicrobials based on this mechanism .

Case Study 1: Efficacy Against Multidrug-Resistant Strains

In a controlled study involving ten phenotypically characterized MDR-TB strains, Bio-AMS demonstrated consistent efficacy across all tested isolates, reinforcing its potential as a frontline therapeutic agent against resistant tuberculosis strains .

Case Study 2: Structural Analysis Leading to Improved Analogues

Research efforts have included the synthesis of analogues of Bio-AMS to enhance stability and binding affinity. Modifications aimed at improving pharmacokinetic properties have yielded promising results, with some analogues exhibiting even lower MIC values than the original compound .

Mechanism of Action

Bio-AMS (TFA) exerts its effects by inhibiting bacterial biotin protein ligase. This inhibition disrupts fatty acid and lipid biosynthesis, leading to the arrest of bacterial growth. The molecular targets involved in this process include the biotin protein ligase enzyme and various pathways related to fatty acid and lipid biosynthesis .

Comparison with Similar Compounds

Key Features

- Structure: Comprises a biotin moiety linked via a sulfamoyl bridge to adenosine. The trifluoroacetate (TFA) salt enhances solubility .

- Mechanism : Acts as a dual-site inhibitor, leveraging interactions with both the biotin-binding pocket (e.g., Arg67, Ser38, Gln63) and ATP-binding domain (e.g., Lys138, Asp131) of MtBPL .

- Efficacy :

Bio-AMS TFA demonstrates remarkable specificity for MtBPL over other bacterial BPLs (e.g., E. coli BPL lacks activity), attributed to unique structural motifs in MtBPL, such as the ordered 65–76 and 162–169 loops .

Structural Derivatives of this compound

Modifications to the ribose or biotin moieties have been explored to optimize stability and potency:

Key Insights :

- Ribose Integrity : The native ribose structure is critical for stability; 2'-deoxy analogs degrade rapidly .

- Sulfamoyl Linker : Replacing the sulfonate with a sulfamide (as in this compound) enhances stability by preventing hydrolysis .

Comparison with Other BPL Inhibitors

Biocytin Hydrazide

- Structure: Biotin linked to hydrazide; lacks adenosine moiety.

- Efficacy : Lower potency (MIC > 10 µM) due to single-site inhibition .

2-Carboxyquinoxalines

- Target : DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), a different enzyme in Mtb's cell wall synthesis.

Cross-Species Specificity

This compound exhibits selective inhibition of MtBPL over BPLs from other organisms:

Synergy with Existing TB Drugs

This compound enhances the activity of first-line TB drugs:

- Rifampicin : Combined use reduces Mtb viability in murine models by >200-fold over 4 weeks .

- Isoniazid : Synergistic effect comparable to rifampicin + isoniazid .

Research Findings and Challenges

- Resistance : Low frequency of resistance mutations (e.g., Rv3406 inactivation) under therapeutic concentrations .

- Thermodynamics : Binding driven by favorable enthalpy (-15.4 kcal/mol), overcoming entropic penalties .

- In Vivo Efficacy : Reduces biotinylated protein levels by >80% at 1.0 µM in Mtb-infected macrophages .

Biological Activity

Bio-AMS TFA is a potent inhibitor of biotin protein ligase (BPL), a critical enzyme in the biotinylation pathway of various organisms, including Mycobacterium tuberculosis (Mtb). This compound has garnered attention due to its significant biological activity against multidrug-resistant strains of tuberculosis, as well as its potential applications in chemical biology.

This compound functions by binding to the active site of BPL with high affinity, inhibiting the enzyme's ability to biotinylate proteins. This inhibition disrupts essential metabolic pathways in bacteria, particularly those involved in fatty acid biosynthesis, which is crucial for their survival and proliferation. The compound exhibits a minimum inhibitory concentration (MIC) that ranges from 0.16 to 0.625 μM against various strains of Mtb, indicating strong antimicrobial efficacy .

Efficacy Against Mycobacterium tuberculosis

In studies involving Mtb H37Rv and other multidrug-resistant strains, Bio-AMS demonstrated potent antitubercular activity. The following table summarizes the MIC values observed for different strains:

| Strain Type | MIC (μM) |

|---|---|

| Mtb H37Rv | 0.31 - 0.78 |

| Multidrug-resistant TB | 0.16 - 0.625 |

| Extensively drug-resistant TB | 0.16 - 0.625 |

These results confirm that Bio-AMS is effective against both susceptible and resistant strains of tuberculosis, highlighting its potential as a therapeutic agent in treating resistant infections .

Impact on Protein Biotinylation

Research has shown that treatment with Bio-AMS leads to a significant decrease in global biotinylation levels of proteins involved in fatty acid biosynthesis within Mtb. In experiments where Mtb was treated with varying concentrations of Bio-AMS, a clear reduction in protein biotinylation was observed, particularly at higher concentrations (1.0 μM), which correlates with its efficacy against bacterial growth .

In Vivo Studies

In vivo studies conducted with Mtb revealed that Bio-AMS effectively reduces biotinylation levels without immediate growth arrest due to the slow doubling time of the bacteria. The treatment resulted in observable changes in protein patterns via Western blot analysis, confirming the compound's action at the molecular level .

Structural Insights

A study focusing on the structural interactions between Bio-AMS and BPL provided insights into its binding mechanism. The compound was found to bind more than 1700-fold tighter than biotin itself, establishing a strong foundation for future structure-aided drug design efforts aimed at developing new inhibitors targeting similar pathways .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Bio-AMS TFA in biochemical research?

- Methodological Answer : this compound synthesis typically involves biotinylation followed by global TFA deprotection and reverse-phase HPLC purification. Key steps include:

- Starting with 5′-amino-5′-N-Boc-5′-deoxy-2′,3′-O-isopropylidene adenosine (S5) as a precursor.

- Biotin conjugation via sulfonylation, followed by TFA-mediated Boc deprotection.

- Characterization via mass spectrometry (e.g., ESI-MS) and NMR to confirm molecular identity and purity.

- Critical parameters: Reaction pH (6.5–7.5), temperature (25–30°C), and HPLC solvent gradients (e.g., 0.1% TFA in acetonitrile/water) .

Q. How can researchers determine the inhibitory activity (IC₅₀) of this compound against Mycobacterium tuberculosis BPL enzyme?

- Methodological Answer : Use a coupled adenylation-hydroxamate formation assay under initial velocity conditions:

- Pre-incubate BPL enzyme with this compound (0–100 μM range).

- Initiate reaction with biotin (250 μM final concentration).

- Monitor hydroxamate formation spectrophotometrically (λ = 630 nm).

- Fit dose-response data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀. Include controls for ATP depletion and enzyme stability .

Q. What experimental design principles ensure reproducibility in this compound studies?

- Methodological Answer :

- Replicates : Perform triplicate technical replicates and biological triplicates.

- Blinding : Use blinded sample labeling in inhibition assays to reduce bias.

- Controls : Include vehicle (TFA-only) and positive controls (e.g., known BPL inhibitors).

- Documentation : Provide detailed protocols in supplementary materials, including HPLC gradients, buffer compositions, and instrument calibration data .

Q. Which statistical methods are appropriate for analyzing variability in this compound biochemical assays?

- Methodological Answer :

- Parametric tests : Use Student’s t-test (paired/unpaired) for comparing two groups (e.g., inhibitor vs. control).

- Non-parametric tests : Apply Mann-Whitney U test if data violates normality (assessed via Shapiro-Wilk test).

- ANOVA : For multi-group comparisons (e.g., dose-response curves), followed by Tukey’s post-hoc test.

- Report confidence intervals (95%) and effect sizes (e.g., Cohen’s d) .

Q. How should researchers conduct a systematic literature review on this compound’s mechanism of action?

- Methodological Answer :

- Databases : Search PubMed, Web of Science, and SciFinder using keywords: “this compound,” “biotin protein ligase inhibitor,” “Mycobacterium tuberculosis.”

- Filters : Limit to peer-reviewed articles (2010–2025) and exclude preprints.

- Critical appraisal : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with crystallographic or genetic validation (e.g., knockouts confirming BPL essentiality) .

Advanced Research Questions

Q. How can researchers address stability challenges of this compound in long-term biochemical assays?

- Methodological Answer :

- Decomposition analysis : Perform LC-MS stability studies under assay conditions (pH, temperature).

- Stabilizers : Test additives like DTT (1 mM) or glycerol (10%) to reduce oxidation.

- Kinetic modeling : Use time-dependent IC₅₀ shifts to correct for compound degradation. Reference: Co-crystal structures of BPL-Bio-AMS TFA complexes highlight hydrolysis-prone bonds .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and intracellular accumulation (e.g., using radiolabeled this compound).

- Genetic validation : Compare wild-type vs. BPL knockdown Mtb strains in macrophage models.

- Multi-omics integration : Correlate transcriptomic/proteomic data with phenotypic resistance .

Q. How can multi-omic data enhance mechanistic studies of this compound?

- Methodological Answer :

- Transcriptomics : RNA-seq of Mtb treated with this compound to identify dysregulated biotinylation-dependent pathways.

- Metabolomics : LC-MS profiling to detect accumulation of unmetabolized biotin precursors.

- Structural proteomics : Hydrogen-deuterium exchange (HDX-MS) to map BPL conformational changes upon inhibitor binding. Use tools like MaxQuant for data integration .

Q. What advanced statistical models are suitable for high-throughput screening (HTS) data involving this compound analogs?

- Methodological Answer :

- Machine learning : Train random forest models on HTS data (IC₅₀, solubility, LogP) to predict structure-activity relationships.

- Dose-response modeling : Use four-parameter logistic (4PL) regression with Bayesian hierarchical models to account for plate-to-plate variability.

- False discovery control : Apply Benjamini-Hochberg correction for multiple comparisons .

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound datasets?

- Methodological Answer :

- Metadata standards : Adopt ISA-Tab format for experimental metadata (e.g., sample prep, instrument settings).

- Repositories : Deposit raw data in Zenodo or ChEMBL with unique DOIs.

- Controlled vocabularies : Use ChEBI identifiers for compounds and GO terms for biological processes. Reference: FAIR guidelines for analytical chemistry .

Properties

Molecular Formula |

C22H30F3N9O9S2 |

|---|---|

Molecular Weight |

685.7 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]pentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C20H29N9O7S2.C2HF3O2/c21-17-14-18(23-7-22-17)29(8-24-14)19-16(32)15(31)10(36-19)5-25-38(34,35)28-12(30)4-2-1-3-11-13-9(6-37-11)26-20(33)27-13;3-2(4,5)1(6)7/h7-11,13,15-16,19,25,31-32H,1-6H2,(H,28,30)(H2,21,22,23)(H2,26,27,33);(H,6,7)/t9-,10+,11-,13-,15+,16+,19+;/m0./s1 |

InChI Key |

VXWOGYSNAHPLOO-IWTWRERHSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NS(=O)(=O)NC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NS(=O)(=O)NCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.